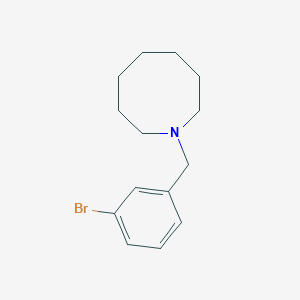
benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of benzoquinone and is known for its unique properties that make it suitable for a wide range of applications.
Mécanisme D'action
The mechanism of action of benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime is not fully understood. However, it is believed that this compound works by scavenging free radicals and preventing oxidative damage to cells. Additionally, benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime has been shown to inhibit the activity of certain enzymes that are involved in the progression of cancer and other diseases.
Biochemical and Physiological Effects:
Benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime has been shown to have a number of biochemical and physiological effects. This compound has been shown to increase the activity of certain antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime has been shown to inhibit the growth of cancer cells and reduce the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime in lab experiments is its strong antioxidant properties. This compound can be used to protect cells from oxidative damage and to study the effects of oxidative stress on cells. Additionally, benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime can be used to study the mechanisms of action of various drugs and treatments.
However, there are also some limitations to using benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime in lab experiments. This compound can be toxic at high concentrations and may interfere with the activity of certain enzymes and proteins. Additionally, benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime may not be suitable for use in certain experimental systems, such as those that require the use of live animals.
Orientations Futures
There are a number of future directions for research on benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime. One area of research is the development of new drugs and treatments for cancer and other diseases. Additionally, benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime may be used in the development of new antioxidant therapies and in the study of oxidative stress and its effects on cells. Finally, future research may focus on the mechanisms of action of benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime and its potential applications in a wide range of scientific fields.
Méthodes De Synthèse
Benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime can be synthesized through a variety of methods. One of the most commonly used methods is the reaction of benzoquinone with 4-bromobenzohydroxamic acid in the presence of a base. This reaction results in the formation of benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime.
Applications De Recherche Scientifique
Benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime has been extensively studied for its potential applications in scientific research. This compound has been shown to have strong antioxidant properties, which make it suitable for use in the treatment of various diseases. Additionally, benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime has been used in the development of new drugs and treatments for cancer, Alzheimer's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
(4-nitrosoanilino) 4-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O3/c14-10-3-1-9(2-4-10)13(17)19-16-12-7-5-11(15-18)6-8-12/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KARXYSQQWCWFDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)ONC2=CC=C(C=C2)N=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzo-1,4-quinone O-(4-bromobenzoyl)oxime oxime | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5854528.png)

![N'-[(4-morpholinylcarbonyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5854551.png)
![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate](/img/structure/B5854558.png)



![4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid](/img/structure/B5854582.png)
![({3-[(4-methylbenzylidene)amino]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetonitrile](/img/structure/B5854583.png)